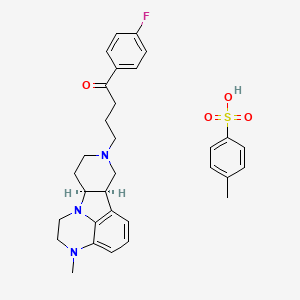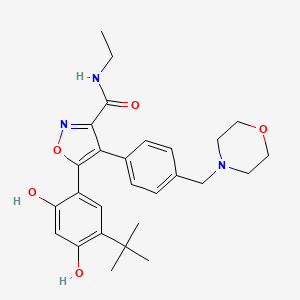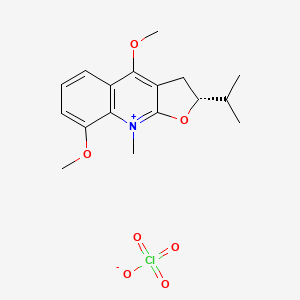![molecular formula C33H44Cl3N3O2 B608758 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LYN-1604 (Hydrochlorid) ist ein potenter Aktivator der UNC-51-ähnlichen Kinase 1 (ULK1), einer Proteinkinase, die an der Autophagie beteiligt ist. Diese Verbindung hat aufgrund ihrer Fähigkeit, den Zelltod über den ULK-Komplex zu induzieren, ein erhebliches Potenzial in der Forschung zu triple-negativem Brustkrebs (TNBC) gezeigt .
Wirkmechanismus
Target of Action
LYN-1604 hydrochloride is a potent activator of UNC-51-like kinase 1 (ULK1), a protein that plays a crucial role in the initiation of autophagy . ULK1 is the primary autophagy kinase involved in autophagosome formation .
Mode of Action
LYN-1604 hydrochloride interacts with ULK1, leading to its activation. The activation of ULK1 by LYN-1604 hydrochloride has an EC50 value of 18.94 nM, indicating a strong interaction . This interaction is mediated by key ULK1 residues such as Lys50, Leu53, and Tyr89 .
Biochemical Pathways
Upon activation, ULK1 forms a complex with other proteins including mATG13, FIP200, and ATG101. This ULK complex is essential for the induction of autophagy . Autophagy is a cellular process that degrades and recycles cellular components, playing a critical role in maintaining cellular health and function. In the context of cancer, autophagy can have dual roles, either promoting or inhibiting tumor growth.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso at 2 mg/ml, which could potentially influence its bioavailability .
Result of Action
The activation of ULK1 by LYN-1604 hydrochloride leads to the induction of autophagy, which can result in cell death in certain contexts . Specifically, LYN-1604 hydrochloride has been shown to induce ULK complex-dependent death in triple-negative breast cancer (TNBC) MDA-MB-231 cultures . This involves both autophagy and apoptosis pathway effectors, such as ATF3, RAD21, and caspase-3 .
Biochemische Analyse
Biochemical Properties
LYN-1604 hydrochloride interacts with ULK1, a key enzyme in the autophagy pathway . It binds to ULK1 with a binding affinity in the nanomole range (K D =291.4 nM) . The interaction between LYN-1604 hydrochloride and ULK1 leads to the activation of ULK1, which in turn initiates the autophagy process .
Cellular Effects
In cellular models, such as MDA-MB-231 cells, LYN-1604 hydrochloride induces cell death via the ULK complex . It also leads to the up-regulation of Beclin-1 and the degradation of p62, two key proteins involved in autophagy . Furthermore, LYN-1604 hydrochloride transforms LC3-I to LC3-II, another indicator of autophagy . In addition to inducing autophagy, LYN-1604 hydrochloride also triggers apoptosis, as evidenced by the increased cleavage of caspase-3 .
Molecular Mechanism
LYN-1604 hydrochloride exerts its effects at the molecular level by binding to and activating ULK1 . This activation triggers the formation of the ULK complex, which includes ULK1, mATG13, FIP200, and ATG101 . The ULK complex then initiates the autophagy process . Mutagenesis and in silico docking studies have identified three key amino acid residues (Lys50, Leu53, and Tyr89) in ULK1 that mediate the interaction with LYN-1604 hydrochloride .
Temporal Effects in Laboratory Settings
The effects of LYN-1604 hydrochloride on cells change over time. For example, in MDA-MB-231 cells, LYN-1604 hydrochloride induces cell death and increases the autophagy ratio in a dose-dependent manner over a 24-hour period .
Dosage Effects in Animal Models
In animal models, LYN-1604 hydrochloride has been shown to inhibit the growth of xenograft TNBC . This effect was observed with low (25 mg/kg), median (50 mg/kg), and high (100 mg/kg) doses administered intragastrically once a day for 14 days . The body weights of the mice remained stable during the experiment, suggesting that LYN-1604 hydrochloride did not have significant toxic effects at these doses .
Metabolic Pathways
Given its role as an activator of ULK1, it likely influences the autophagy pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LYN-1604 (Hydrochlorid) umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion von 2,4-Dichlorphenyl mit Naphthalen-2-ylmethoxy, um eine Zwischenverbindung zu bilden.
Einführung des Piperazinrings: Die Zwischenverbindung wird dann mit Piperazin umgesetzt, um die Kernstruktur von LYN-1604 zu bilden.
Zusatz der Diisobutylaminogruppe:
Industrielle Produktionsverfahren
Die industrielle Produktion von LYN-1604 (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Parameter sind Temperatur, Druck und die Verwendung von Katalysatoren zur Verbesserung der Reaktionsgeschwindigkeiten .
Chemische Reaktionsanalyse
Arten von Reaktionen
LYN-1604 (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können LYN-1604 in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschten Produkte gebildet werden .
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
LYN-1604 (Hydrochlorid) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Aktivierung von ULK1 und seine Rolle bei der Autophagie zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf den Zelltod und die Autophagie in verschiedenen Zelllinien.
Medizin: Wird als potenzielles Therapeutikum zur Behandlung von triple-negativem Brustkrebs und anderen Krebsarten untersucht.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente und therapeutischer Strategien
Wirkmechanismus
LYN-1604 (Hydrochlorid) entfaltet seine Wirkung durch Aktivierung von ULK1, einem Schlüsselregulator der Autophagie. Die Aktivierung von ULK1 führt zur Bildung des ULK-Komplexes (ULK1-mATG13-FIP200-ATG101), der autophagy-abhängigen Zelltod induziert. Dieser Mechanismus ist besonders wirksam bei triple-negativem Brustkrebszellen, wo LYN-1604 sowohl Autophagie- als auch Apoptosewege induziert .
Analyse Chemischer Reaktionen
Types of Reactions
LYN-1604 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert LYN-1604 into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products
Wissenschaftliche Forschungsanwendungen
LYN-1604 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of ULK1 and its role in autophagy.
Biology: Investigated for its effects on cell death and autophagy in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of triple-negative breast cancer and other cancers.
Industry: Potential applications in the development of new drugs and therapeutic strategies
Vergleich Mit ähnlichen Verbindungen
LYN-1604 (Hydrochlorid) ist einzigartig in seiner starken Aktivierung von ULK1 und seiner dualen Induktion von Autophagie und Apoptose. Ähnliche Verbindungen umfassen:
ULK-101: Ein weiterer ULK1-Aktivator mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz und Selektivität.
LY344864 (Hydrochlorid): Eine Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.
LY-367385 (Hydrochlorid): Eine weitere strukturell verwandte Verbindung mit unterschiedlichen pharmakologischen Eigenschaften.
LYN-1604 zeichnet sich durch seine hohe Potenz und spezifische Aktivierung des ULK1-Wegs aus, was es zu einem wertvollen Werkzeug in der Krebsforschung und potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43Cl2N3O2.ClH/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26;/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFDUNOLEJSFBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












